molecular formula C17H26N6O3 B2947821 [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl- CAS No. 923509-90-4

[1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl-

Cat. No.: B2947821
CAS No.: 923509-90-4
M. Wt: 362.434
InChI Key: BZOACDQNTNZRJM-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl- (hereafter referred to as Compound A) belongs to a class of tricyclic heterocycles derived from purine scaffolds. These molecules are characterized by a fused [1,2,4]triazino-purine-dione core, with substituents at positions 1, 3, 7, and 9 influencing their physicochemical and biological properties . The synthesis of such compounds typically involves cyclocondensation reactions of 8-aminoxanthine derivatives, as outlined in Scheme 15 of Szymańska and Mazurki (2013), where diazonium salt intermediates are treated with alkyl cyanides to form substituted purine-diones . Compound A’s unique substituents—a 3-hydroxypropyl group at position 1, a pentyl chain at position 7, and methyl groups at positions 3 and 9—suggest tailored hydrophilicity and lipophilicity compared to analogs.

Properties

IUPAC Name

1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-4-5-6-8-21-15(25)13-14(20(3)17(21)26)18-16-22(13)11-12(2)19-23(16)9-7-10-24/h24H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOACDQNTNZRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl- typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the hydroxypropyl, dimethyl, and pentyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, alcohols, and strong bases.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the triazino-purine structure, converting them to alcohols.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazino-purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways.

Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its interactions with molecular targets in the body could lead to the development of new drugs for various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity vs. However, the 7-pentyl chain may counterbalance this by increasing logP.
  • Steric Effects : The 1-isopropyl group in the 7-butyl analog introduces steric bulk, which could hinder molecular packing or receptor binding compared to Compound A’s linear hydroxypropyl chain .

Biological Activity

The compound [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-1-(3-hydroxypropyl)-3,9-dimethyl-7-pentyl- (CAS No. 923509-90-4) is a purine derivative with potential biological activities. This article examines its biological activity based on existing literature and available data.

  • Molecular Formula : C17H26N6O3
  • Molecular Weight : 350.43 g/mol

Research indicates that compounds related to triazino purines have various mechanisms of action that include:

  • Anticancer Activity : Many triazino derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that similar structures can induce apoptosis in malignant cells by interfering with cellular signaling pathways .
  • Antimicrobial Properties : Some purine derivatives demonstrate significant antibacterial and antifungal activities. Their efficacy is often attributed to their ability to disrupt nucleic acid synthesis in pathogens .

Biological Activity Data

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of pathogenic bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Case Studies and Research Findings

  • Anticancer Studies :
    • A study highlighted the effectiveness of triazino derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were reported as low as 6.2 μM for HCT-116 cells, indicating potent anticancer activity .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that certain derivatives exhibited substantial antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial DNA synthesis .
  • Anti-inflammatory Effects :
    • Research has also shown that some triazino compounds can modulate inflammatory responses by downregulating pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

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